

Application Notes and Protocols: Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

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Compound of Interest

Compound Name: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

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Abstract

This document provides a detailed protocol for the synthesis of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**, a specialty acrylic monomer with significant applications in material science due to its ultraviolet (UV) absorbing properties. The synthesis involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone with acryloyl chloride. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the final product. The presented data and workflows are intended to ensure reproducibility and aid researchers in the efficient production of this valuable monomer.

Introduction

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate is a bifunctional molecule containing a benzophenone moiety, which provides UV absorption capabilities, and a polymerizable acrylate group.[1] This dual functionality makes it a valuable monomer in the synthesis of polymers for applications requiring UV stability, such as in coatings, adhesives, and ophthalmic devices. The synthesis route described herein is an esterification of the primary hydroxyl group of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone with acryloyl chloride in the presence of a base.

Materials and Methods

Reagents and Equipment

Reagent/Material	Grade	Supplier
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone	≥98%	Commercially Available
Acryloyl chloride	≥97%	Commercially Available
Triethylamine	≥99%	Commercially Available
Dichloromethane (DCM), anhydrous	≥99.8%	Commercially Available
Sodium bicarbonate (NaHCO ₃), saturated solution	Reagent	-
Brine (saturated NaCl solution)	Reagent	-
Magnesium sulfate (MgSO ₄), anhydrous	Reagent	-
Silica gel	60 Å, 230-400 mesh	Commercially Available
Round-bottom flask	-	Standard laboratory supplier
Magnetic stirrer and stir bar	-	Standard laboratory supplier
Addition funnel	-	Standard laboratory supplier
Ice bath	-	-
Nitrogen or Argon gas supply	High purity	-
Rotary evaporator	-	Standard laboratory supplier
Thin Layer Chromatography (TLC) plates	Silica gel coated	Commercially Available
Column chromatography setup	-	Standard laboratory supplier

Experimental Protocol

Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

- **Reaction Setup:** To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 2-hydroxy-4-(2-hydroxyethoxy)benzophenone (e.g., 25.8 g, 0.1 mol).
- **Dissolution:** Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until the starting material is completely dissolved.
- **Addition of Base:** Add triethylamine (e.g., 15.2 g, 20.9 mL, 0.15 mol) to the solution.
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice bath.
- **Addition of Acryloyl Chloride:** Dissolve acryloyl chloride (e.g., 10.9 g, 9.9 mL, 0.12 mol) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over a period of approximately 30 minutes, maintaining the temperature between 0-5 °C.
- **Reaction:** After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
- **Warming to Room Temperature:** Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 2:1 v/v).

Work-up and Purification

- **Quenching:** After the reaction is complete, cool the mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction.
- **Phase Separation:** Transfer the mixture to a separatory funnel. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with:
 - 50 mL of saturated sodium bicarbonate (NaHCO_3) solution (to neutralize any excess acid).
 - 50 mL of deionized water.

- 50 mL of brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Solvent Removal: Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) can be employed. The pure product is a white to off-white solid.^[1]

Data Presentation

Product Characterization

Property	Value
Chemical Name	2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Synonyms	4-(2-Acryloxyethoxy)-2-hydroxybenzophenone
CAS Number	16432-81-8
Molecular Formula	C ₁₈ H ₁₆ O ₅
Molecular Weight	312.32 g/mol
Appearance	White to off-white powder/solid[1]
Melting Point	77-80 °C
Purity	≥98%
¹ H NMR (CDCl ₃ , δ)	7.8-6.5 (m, aromatic-H), 6.4-5.8 (m, vinyl-H), 4.5-4.2 (m, -OCH ₂ CH ₂ O-)
¹³ C NMR (CDCl ₃ , δ)	198 (C=O, benzoyl), 166 (C=O, acrylate), 162- 110 (aromatic-C), 131, 128 (vinyl-C), 65, 61 (- OCH ₂ CH ₂ O-)
FT-IR (KBr, cm ⁻¹)	~3400 (O-H), ~1720 (C=O, acrylate), ~1630 (C=O, benzophenone), ~1600, 1500 (C=C, aromatic)

Experimental Workflow and Signaling Pathways



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Caption: Workflow for the synthesis of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Acryloyl chloride is corrosive and a lachrymator; handle with extreme care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Triethylamine is a corrosive and flammable liquid.

This detailed protocol provides a comprehensive guide for the synthesis of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**. By following these procedures, researchers can reliably produce this monomer for various applications in polymer and materials science.

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References

- 1. bocsci.com [bocsci.com]
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